molecular formula C15H24N2O2 B6335589 tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate CAS No. 1015136-77-2

tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Cat. No.: B6335589
CAS No.: 1015136-77-2
M. Wt: 264.36 g/mol
InChI Key: WDFKZPGWMRLIHG-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate ( 1015136-77-2 ) is a chemical compound offered for research and development purposes. This molecule features both a tert-butoxycarbonyl (Boc) protected amine and a free amine group, making it a valuable bifunctional intermediate in organic synthesis . Its molecular formula is C15H24N2O2 and it has a molecular weight of 264.36 g/mol . The structure of this compound, as represented by the SMILES notation CC(OC(NC(CCC1=CC=CC=C1)CN)=O)(C)C , highlights its potential as a key precursor for the construction of more complex molecules. Compounds within this family are frequently employed in pharmaceutical research and the synthesis of peptides and other bioactive compounds . As a protected diamine, it serves as a crucial building block for medicinal chemists. This product is intended for research use only and is not intended for human or animal use . Researchers can utilize this chemical as a starting material to explore new synthetic pathways and develop novel compounds for scientific investigation.

Properties

IUPAC Name

tert-butyl N-(1-amino-4-phenylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-13(11-16)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFKZPGWMRLIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino-phenylbutane derivative. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amino group, followed by coupling with the phenylbutane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Backbone Flexibility

  • The target compound’s linear phenylbutan chain offers conformational flexibility, advantageous for interactions in enzymatic or receptor-binding contexts. In contrast, azabicyclo derivatives (e.g., CAS 880545-32-4) exhibit rigid, three-dimensional structures, which are valuable in designing conformationally restricted drug candidates .

Substituent Effects

  • The nitro and sulfonamide groups in CAS 191226-98-9 introduce electron-withdrawing effects, which may increase chemical reactivity or metabolic instability relative to the simpler phenylbutan derivative .

Research Implications and Gaps

While the evidence provides insights into structural analogs, direct data on this compound—such as crystallographic studies (cf. SHELX , ORTEP ), synthetic protocols, or biological activity—are absent. Further research should focus on:

Synthetic Optimization : Developing efficient routes for large-scale production.

Safety Profiling : Evaluating toxicity and handling requirements.

Functional Studies : Assessing its role as a building block in drug discovery.

Biological Activity

tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structure allows it to serve as a versatile building block in organic synthesis, as well as a potential therapeutic agent due to its biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C15H24N2O2
  • Molecular Weight : 264.36 g/mol
  • Structure : The compound features a tert-butyl carbamate group attached to a 1-amino-4-phenylbutan-2-yl moiety, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of enzymatic activity. This interaction can influence various biochemical pathways, including those involved in inflammation and cellular signaling .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of derivatives related to this compound. For instance, a series of substituted phenylcarbamates were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited significant anti-inflammatory activity, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. In silico docking studies have shown that it can effectively bind to the active sites of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This binding can lead to reduced production of pro-inflammatory mediators .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing a series of tert-butyl substituted phenylcarbamates demonstrated their potential as anti-inflammatory agents. The synthesized compounds were characterized spectroscopically and evaluated for their biological activity. Notably, compounds with specific substitutions showed promising results in inhibiting inflammation in vivo .

Study 2: Mechanistic Insights

Further research has explored the mechanistic insights into how this compound interacts with COX enzymes. Using molecular docking and kinetic assays, researchers found that the compound not only binds effectively but also alters the enzyme's conformation, leading to decreased enzymatic activity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
tert-butyl carbamateSimple carbamateUsed primarily as a protecting group
tert-butyl (4-amino-benzyl) carbamateSimilar structureInvestigated for enzyme inhibition
tert-butyl (substituted benzamido) phenylcarbamateSubstituted analogsExhibited anti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with amino alcohol intermediates under controlled conditions. Key steps include:

  • Using tert-butyl carbamate as a protecting group for amines, reacting with 1-amino-4-phenylbutan-2-ol derivatives.
  • Solvents like dichloromethane or ethanol, with bases such as triethylamine or sodium hydride to facilitate the reaction .
  • Temperature control (0–25°C) and reaction times ranging from hours to overnight to maximize yield and minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate, and what key spectral features should researchers look for?

  • Methodological Answer :

  • ¹H and ¹³C NMR : Identify chemical shifts for the tert-butyl group (~1.4 ppm for ¹H, ~28 ppm for ¹³C), carbamate carbonyl (~155 ppm in ¹³C), and aromatic protons (7.2–7.4 ppm for phenyl groups) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 264.3 g/mol) and fragmentation patterns for the carbamate group .

Q. How does the tert-butyl carbamate group influence the compound's stability under different pH and temperature conditions?

  • Methodological Answer :

  • The tert-butyl carbamate (Boc) group enhances stability under basic conditions but is labile in acidic environments (e.g., cleaved by trifluoroacetic acid).
  • Storage recommendations include avoiding prolonged exposure to moisture or high temperatures (>40°C) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate under varying catalytic conditions?

  • Methodological Answer :

  • Systematic optimization of catalysts (e.g., palladium vs. enzyme-based catalysts) and solvents (polar vs. non-polar) to identify reproducibility issues.
  • Monitor reaction progress via TLC or HPLC to detect intermediates or byproducts. Cross-validate yields using calorimetry or gravimetric analysis .

Q. What strategies are recommended for elucidating the three-dimensional structure of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate using X-ray crystallography, and how can SHELX software aid in this process?

  • Methodological Answer :

  • Grow single crystals via slow evaporation in solvents like ethyl acetate/hexane mixtures.
  • Use SHELX for structure refinement:
  • SHELXD for phase determination and SHELXL for least-squares refinement against diffraction data.
  • Validate hydrogen bonding and stereochemistry using ORTEP-3 for graphical representation .

Q. In designing experiments to assess the biological activity of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate, what in vitro assays are most suitable for evaluating its interaction with target enzymes or receptors?

  • Methodological Answer :

  • Fluorescence Polarization (FP) : Measure binding affinity to target proteins (e.g., kinases or GPCRs).
  • Enzyme Inhibition Assays : Use kinetic studies (e.g., IC₅₀ determination) with spectrophotometric detection.
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics and specificity .

Q. How can researchers optimize the enantiomeric purity of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate during synthesis, particularly when stereochemical outcomes impact biological activity?

  • Methodological Answer :

  • Employ chiral auxiliaries or asymmetric catalysis (e.g., chiral palladium complexes) to control stereochemistry.
  • Purify enantiomers using chiral HPLC with columns like Chiralpak® IA/IB and validate purity via circular dichroism (CD) spectroscopy .

Data Contradiction Analysis

  • Example : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.
    • Resolution : Conduct polarity-dependent solubility tests (e.g., shake-flask method) across pH 3–10. Cross-reference with Hansen Solubility Parameters (HSP) to clarify discrepancies .

Key Research Tools

Tool/SoftwareApplicationReference
SHELX SuiteCrystallographic refinement
ORTEP-3Molecular visualization
Chiral HPLCEnantiomer separation

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